molecular formula C7H9BrN2OS B143849 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 805250-54-8

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

Cat. No.: B143849
CAS No.: 805250-54-8
M. Wt: 249.13 g/mol
InChI Key: RGIACPTWMIHUNU-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide ( 805250-54-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C7H9BrN2OS and a molecular weight of 249.13 g/mol, this benzothiazolone derivative is a valuable scaffold in medicinal chemistry and pharmaceutical research . The compound is part of a class of dihydrobenzothiazolones that are frequently investigated as key intermediates in the synthesis of more complex molecules . Researchers utilize this and related structures to explore a variety of therapeutic areas; for instance, substituted dihydrobenzothiazolones have been developed for targeted research applications, highlighting the versatility and research value of this chemical core . As a hydrobromide salt, the compound typically offers improved stability and solubility profiles compared to the free base, facilitating its handling in various experimental conditions. Proper storage is recommended in an inert atmosphere at room temperature to maintain its long-term integrity . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and adhere to all lab safety protocols, as the compound may exhibit hazards including skin irritation, eye damage, and toxicity if swallowed .

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIACPTWMIHUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630653
Record name 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805250-54-8
Record name 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzothiazoles, while reduction can produce aminobenzothiazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Compound Name (CAS) Molecular Formula Key Structural Differences Physicochemical Properties Applications/Notes
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: N/A) C₁₁H₁₄N₂OS Two methyl groups at C5 position FT-IR: 3390, 3297 cm⁻¹ (NH₂); ¹H NMR: δ 1.03 (CH₃) Enhanced steric hindrance; used in catalytic synthesis studies
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 1201633-72-8) C₇H₆BrNOS Bromine substitution at C2 Molecular weight: 232.10 g/mol; higher electronegativity Potential intermediate for Suzuki coupling reactions
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS: 17583-15-2) C₁₃H₁₁NOS Phenyl group at C2 Molecular weight: 229.30 g/mol; increased lipophilicity Studied for steric effects in receptor binding
2-Amino-4,5,6,7-tetrahydrobenzothiazole (CAS: 2933-29-1) C₇H₁₀N₂S Fully saturated cyclohexane ring (no ketone) Similarity score: 0.84 to parent compound Lacks π-delocalization; reduced reactivity
rac-7-Oxo-Pramipexole HCl (CAS: 2245708-68-1) C₁₀H₁₅N₃OS·HCl Propylamino substitution at C6; HCl salt Molecular weight: 261.77 g/mol; improved solubility Pramipexole metabolite; dopamine agonist impurity

Physicochemical Comparison

  • Solubility: The hydrobromide salt (CAS: 109317-52-4) exhibits higher aqueous solubility compared to the free base (CAS: 17583-10-7) due to ionic interactions. Analogous compounds like 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one HCl (CAS: 2245708-68-1) show moderate solubility (~1.78 mg/mL in ESOL predictions) .
  • Stability : The dimethyl derivative (CAS: N/A) demonstrates enhanced thermal stability due to steric protection from methyl groups, as evidenced by its distinct ¹³C NMR signals at δ 28.4 ppm (CH₃) .
  • Hydrogen Bonding : The parent compound forms dimeric structures via N–H···N bonds (2.95 Å) and chains via N–H···O bonds (2.81 Å), whereas brominated or phenyl-substituted analogs lack these interactions, reducing crystallinity .

Pharmacological Relevance

  • Pramipexole Impurities: Derivatives like 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrobromide (CAS: N/A) and rac-7-Oxo-Pramipexole HCl are critical in quality control for dopamine agonists .

Biological Activity

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide (CAS No. 805250-54-8) is a heterocyclic compound derived from benzothiazole. Its unique structure, characterized by the presence of both nitrogen and sulfur atoms, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential applications in pharmacology.

  • Molecular Formula : C7H9BrN2OS
  • Molecular Weight : 227.13 g/mol
  • Structure : The compound features a benzothiazole core with an amino group and a hydrobromide salt.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes:

  • Starting Materials : 2-Aminothiophenol and α-haloketones.
  • Reaction Conditions : Controlled temperature and the presence of catalysts to enhance yield.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus50 μg/mL
Compound BE. coli25 μg/mL
Compound CC. albicans250 μg/mL

These results suggest that the compound may possess similar bioactivity against pathogenic microorganisms, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving:

  • Inhibition of specific signaling pathways.
  • Modulation of gene expression related to cell cycle regulation.

For instance, a derivative demonstrated cytotoxicity against human breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor. It interacts with target enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This mechanism is particularly relevant in drug design for conditions like hypertension and cancer .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including the hydrobromide variant. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in specific assays .

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls . This highlights its potential role in developing new anticancer therapies.

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